

Application Notes and Protocols for HPLC Quantification of Caffeoyltryptophan

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Compound of Interest		
Compound Name:	Caffeoyltryptophan	
Cat. No.:	B1649275	Get Quote

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to accurately quantify N-Caffeoyltryptophan (also known as Javamide-II), a phenolic amide found in coffee with noted biological activities. The protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method, including sample preparation from coffee beans, chromatographic conditions, and method validation parameters.

Introduction

N-Caffeoyltryptophan is a naturally occurring compound in coffee that has garnered interest for its potential health benefits, including anti-inflammatory and metabolic effects.[1][2] Accurate quantification of this compound is essential for quality control of coffee-based products, nutraceuticals, and for pharmacological studies. This document describes a robust HPLC method using UV detection for the determination of Caffeoyltryptophan.

Experimental Protocols Sample Preparation: Extraction from Coffee Beans

This protocol is optimized for the extraction of **Caffeoyltryptophan** from green or roasted coffee beans.

Materials:

Coffee beans (green or roasted)



- Grinder
- Dichloromethane
- Methanol (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Vortex mixer
- Centrifuge
- Rotary evaporator
- Syringe filters (0.45 μm)

Procedure:

- Grinding: Grind the coffee beans into a fine powder.[3]
- Extraction:
 - Weigh 10 g of the coffee powder into a flask.
 - Add 100 mL of dichloromethane and cap the flask.
 - Extract the sample by stirring or sonicating for 60 minutes at room temperature.
 - Filter the mixture to separate the extract from the solid residue.
- Solvent Evaporation: Evaporate the dichloromethane from the extract using a rotary evaporator at 40°C until dryness.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Re-dissolve the dried extract in 5 mL of methanol.[3]



- Load the re-dissolved extract onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of deionized water to remove polar impurities.
- Elute the Caffeoyltryptophan from the cartridge with 5 mL of methanol.
- Final Preparation:
 - Collect the methanolic eluate.
 - Filter the eluate through a 0.45 μm syringe filter into an HPLC vial.[4]
 - The sample is now ready for HPLC analysis.

HPLC Method Protocol

Instrumentation and Columns:

- HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).

Chromatographic Conditions:

Parameter	Recommended Setting	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient Program	0-2 min: 10% B2-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B (hold)30-31 min: 90-10% B31-35 min: 10% B (equilibration)	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30°C	
Detection Wavelength	320 nm (primary), 290 nm (secondary)[5]	



Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative data for a validated HPLC method for **Caffeoyltryptophan**, based on literature values.

Table 1: HPLC Method Validation Parameters

Validation Parameter	Specification
Linearity (R²)	> 0.999
Limit of Detection (LOD)	~0.005 mg/mL[6]
Limit of Quantification (LOQ)	~0.015 mg/mL
Precision (RSD%)	Intra-day: < 2% Inter-day: < 5%
Accuracy (Recovery)	95 - 105%

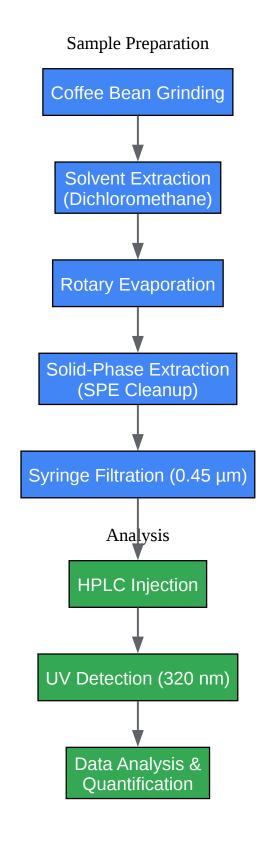
Table 2: Caffeoyltryptophan Content in Coffee Products

(Literature Values)

Coffee Product	Caffeoyltryptophan Concentration Range (mg/g)	Reference
Green Coffee Extract	0.28 - 2.96	[1]
Various Ground and Instant Coffees	≤ 1.79	[6]
Assorted Coffee Drinks	0.04 - 2.31	[7]

Visualization of Workflows and Pathways Experimental Workflow Diagram





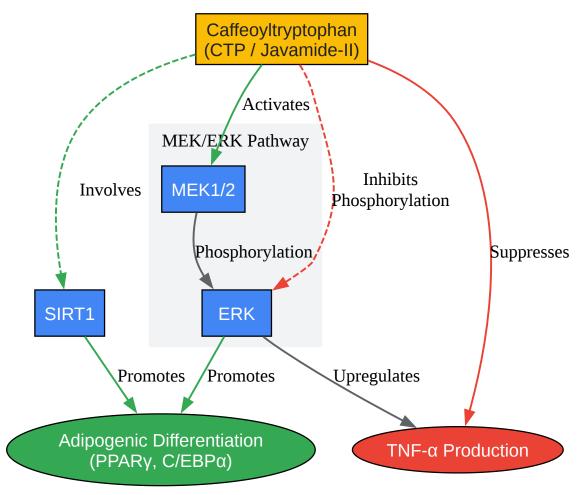
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Caption: Experimental workflow for **Caffeoyltryptophan** quantification.



Signaling Pathway Diagram





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Caption: Caffeoyltryptophan's role in MEK/ERK and SIRT1 signaling.

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